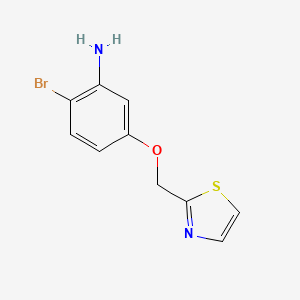

2-Bromo-5-(thiazol-2-ylmethoxy)aniline

Description

2-Bromo-5-(thiazol-2-ylmethoxy)aniline is a brominated aniline derivative featuring a thiazole-containing alkoxy substituent. Its molecular formula is C₁₀H₈BrN₃OS, with a calculated molecular weight of 298.18 g/mol. The compound consists of an aniline core substituted at position 2 with bromine and at position 5 with a thiazol-2-ylmethoxy group. This structure suggests applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate for cross-coupling reactions.

Properties

Molecular Formula |

C10H9BrN2OS |

|---|---|

Molecular Weight |

285.16 g/mol |

IUPAC Name |

2-bromo-5-(1,3-thiazol-2-ylmethoxy)aniline |

InChI |

InChI=1S/C10H9BrN2OS/c11-8-2-1-7(5-9(8)12)14-6-10-13-3-4-15-10/h1-5H,6,12H2 |

InChI Key |

MIWYZMBZPZJZAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCC2=NC=CS2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-bromoaniline with thiazol-2-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like hydrogen gas and palladium on carbon.

Major Products Formed

Substitution: Various substituted anilines and thiazoles.

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Scientific Research Applications

2-Bromo-5-(thiazol-2-ylmethoxy)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline with five analogs derived from the provided evidence:

Substituent Effects on Physicochemical Properties

Electronic Effects :

- The thiazolylmethoxy group in the target compound combines an electron-donating ether oxygen with a conjugated thiazole ring, creating a complex electronic profile. This contrasts with 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (), where the CF₃ group is strongly electron-withdrawing, reducing electron density on the thiazole core .

- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline () features a pyrrolidine-substituted ethoxy group. The tertiary amine in pyrrolidine may donate electrons via resonance, counterbalancing the ether’s inductive effects .

- Steric and Solubility Considerations: The thiazolylmethoxy group introduces steric bulk, likely reducing solubility in polar solvents compared to smaller substituents like CF₃ . However, the thiazole’s aromaticity may enhance π-π stacking interactions in nonpolar environments. 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol () has a planar thiadiazole-thiol structure, which may improve crystallinity (as evidenced by its m.p. of 120–122°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.